Cas no 126453-07-4 ((R)-CPP)

(R)-CPP structure
Nombre del producto:(R)-CPP
(R)-CPP Propiedades químicas y físicas
Nombre e identificación
-
- 2-Piperazinecarboxylicacid, 4-(3-phosphonopropyl)-, (2R)-
- (R)-CPP
- DCPP
- R-(-)-3-(2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- D-CPP
- (R)-CCP
- CPP (R)-
- rac-(S*)-2-(2,4-Dichlorophenoxy)propanoic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propionic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propanoic acid
- 3-((R)-Carboxylpiperazin-4-yl)-propyl-1-phosphonic acid
- [3-[(2R)-2-Carboxypiperazin-4-yl]propyl]phosphonic acid
- 3-((R)-2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- Tocris-0247
- HB0021
- NCGC00024515-01
- 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)-
- BDBM50050704
- Tocris-0173
- AKOS024457118
- NCGC00015179-01
- 7RC
- HY-100814
- SR-01000597718
- J-005384
- NCGC00015179-02
- A3QV2VT7SN
- Lopac-C-104
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylicacid
- (R)-4-(3-Phosphono-propyl)-piperazine-2-carboxylic acid
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
- DTXSID501208909
- C8H17N2O5P
- NCGC00024482-01
- SCHEMBL1557957
- CS-0020456
- 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
- BC168104
- CPP, (R)-
- CPP, (-)-
- CHEMBL47277
- 126453-07-4
- SR-01000597718-1
- UNII-A3QV2VT7SN
- GLXC-27706
- R-CPP
- BRD-K66094457-001-01-5
-
- Renchi: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
- Clave inchi: CUVGUPIVTLGRGI-UHFFFAOYSA-N
- Sonrisas: P(CCCN1CCNC(C(O)=O)C1)(O)(O)=O
Atributos calculados
- Calidad precisa: 252.08761
- Masa isotópica única: 252.088
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 5
- Complejidad: 292
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -6.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 110A^2
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.408
- Punto de ebullición: 546.7°C at 760 mmHg
- Punto de inflamación: 284.4°C
- índice de refracción: 1.53
- PSA: 110.1
- Disolución: Not available
(R)-CPP PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12714-1mg |
(R)-CPP |
126453-07-4 | 98% | 1mg |
¥592.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-10mg |
(R)-CPP |
126453-07-4 | 98% | 10mg |
¥1947.90 | 2023-09-03 | |
Biosynth | BC168104-1 mg |
(R)-CPP |
126453-07-4 | 1mg |
$115.50 | 2023-01-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-50mg |
(R)-CPP |
126453-07-4 | 98% | 50mg |
¥6299.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-5mg |
(R)-CPP |
126453-07-4 | 98% | 5mg |
¥1199.90 | 2023-09-03 | |
1PlusChem | 1P000T9Y-5mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 5mg |
$224.00 | 2024-07-09 | |
1PlusChem | 1P000T9Y-25mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 25mg |
$827.00 | 2023-12-25 | |
Ambeed | A263012-50mg |
(R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid |
126453-07-4 | 98% | 50mg |
$484.0 | 2025-03-03 | |
MedChemExpress | HY-100814-1mg |
(R)-CPP |
126453-07-4 | ≥95.0% | 1mg |
¥2550 | 2024-04-20 | |
A2B Chem LLC | AA37142-1mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 1mg |
$34.00 | 2024-04-20 |
(R)-CPP Literatura relevante
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
126453-07-4 ((R)-CPP) Productos relacionados
- 9075-64-3(Carboxypeptidase,peptidylprolylamino acid)
- 578722-40-4(4-fluoro-N-{3-(3-methylbutyl)aminoquinoxalin-2-yl}benzene-1-sulfonamide)
- 1784305-29-8(5-oxa-8-azaspiro[3.5]nonan-7-one)
- 1177300-71-8(5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)
- 893339-07-6(5-(2-ethylpiperidin-1-yl)sulfonyl-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1907923-03-8(2-(piperidin-1-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine)
- 2138181-48-1(2-amino-3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-2-methylpropanoic acid)
- 2138511-93-8(5-(2,2-difluorocyclopentyl)methyl-1,2,4-oxadiazole-3-carboxylic acid)
- 334971-95-8(1-(2-aminoethyl)-1,3-diazinan-2-one)
- 51605-32-4(Ethyl 5-methyl-1H-imidazole-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:126453-07-4)(R)-CPP

Pureza:99%/99%/99%/99%/99%
Cantidad:1mg/10mg/25mg/50mg/100mg
Precio ($):173.0/208.0/250.0/363.0/616.0